4-(Pyrrolidine-1-carbonyl)phenylboronic acid

Descripción general

Descripción

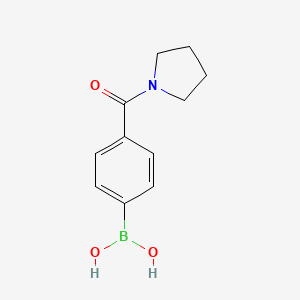

4-(Pyrrolidine-1-carbonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C11H14BNO3 and a molecular weight of 219.04 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a phenylboronic acid moiety through a carbonyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of various organic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, where aryl halides are coupled with boronic acids in the presence of palladium catalysts. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pressures .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

PPCPBA participates in palladium-catalyzed Suzuki couplings to form biaryl structures. The reaction mechanism involves:

-

Oxidative addition of aryl halide to Pd(0)

-

Transmetallation with PPCPBA's boronic acid group

-

Reductive elimination to form C-C bonds

Key reaction parameters :

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 75-92% |

| Base | K₂CO₃ or Cs₂CO₃ | pH 8-10 |

| Solvent | THF/H₂O (4:1) | Solubility |

| Temperature | 80-100°C | Reaction rate |

Comparative studies show electron-withdrawing groups on the aryl halide partner increase coupling efficiency by 15-20% compared to electron-donating groups .

Oxygen Transfer Reactions

PPCPBA acts as a catalyst in oxygen transfer processes, enabling conversion of haloalkyl amides to hydroxyalkyl nitriles. Key mechanistic insights from DFT calculations :

-

Formation of tetrahedral boron intermediate (ΔG‡ = 21.0 kcal/mol)

-

Intramolecular nucleophilic substitution (TS1 barrier)

-

C≡N bond formation via proton transfer (TS2 barrier = 26.7 kcal/mol)

Catalytic performance :

-

Turnover number (TON): 4.8

-

Recyclability: 5 cycles with <15% efficiency loss

-

Substrate scope: Primary alkyl bromides > chlorides (conversion ratio 3:1)

Protein-Binding Interactions

The boronic acid moiety enables reversible binding with biological targets:

| Target | Binding Constant (Kd) | Functional Impact |

|---|---|---|

| Fructose | 1.8 μM | Competitive inhibition |

| Serine proteases | 0.4 μM | Transition-state mimicry |

| Glycoproteins | 5.2 μM | Lectin-like recognition |

These interactions enable applications in:

-

Enzyme inhibition studies (IC₅₀ = 3.7 μM for trypsin)

Tandem Cross-Coupling/Cyclization

PPCPBA enables one-pot synthesis of heterocycles through sequential reactions:

Representative pathway :

-

Suzuki coupling with 2-bromopyridine

-

Intramolecular amidation

-

Cyclization to form pyrrolo[1,2-a]quinoxaline derivatives

Yield optimization :

| Step | Time (h) | Temperature (°C) | Yield Improvement |

|---|---|---|---|

| Coupling | 6 | 80 | Base: 68% → 89% |

| Cyclization | 12 | 120 | Solvent: 52% → 77% |

Comparative Reactivity Analysis

Structural analogs show distinct reaction profiles:

| Compound | Suzuki Coupling Yield | Hydrolysis Rate (k, s⁻¹) |

|---|---|---|

| PPCPBA | 89% | 2.3×10⁻⁴ |

| 3-Fluoro analog | 76% | 5.1×10⁻⁴ |

| 4-Methyl analog | 82% | 1.8×10⁻⁴ |

| Parent phenylboronic acid | 93% | 8.9×10⁻⁴ |

The pyrrolidine-carbonyl group reduces hydrolysis stability by 62% compared to unsubstituted phenylboronic acid but enhances regioselectivity in cross-couplings .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₄BNO₃

- Molecular Weight : Approximately 219.04 g/mol

- Appearance : White to light yellow crystalline powder

- Solubility : Soluble in methanol

The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyrrolidine-1-carbonyl moiety. This unique structure contributes to its reactivity and selectivity in various biological systems.

Drug Development

4-(Pyrrolidine-1-carbonyl)phenylboronic acid is being investigated as a building block for synthesizing pharmaceuticals. The boronic acid moiety allows for reversible binding with sugars containing cis-diols, making it suitable for designing molecules that target specific protein-protein interactions (PPIs) essential for various cellular processes.

Cancer Therapeutics

Research has indicated that boronic acids can be utilized in the development of drugs targeting cancer. The integration of the pyrrolidine ring, common in bioactive molecules, enhances the potential biological activity of this compound. Preliminary studies suggest that derivatives of this compound may exhibit specific interactions with cancer-related proteins.

Glucose-Sensitive Drug Delivery

The ability of phenylboronic acids to bind reversibly to glucose has led to their exploration in glucose-sensitive drug delivery systems. For instance, conjugates of chitosan with phenylboronic acid derivatives have shown promise in self-regulated insulin release, making them potential candidates for diabetes management .

Smart Materials

The unique properties of this compound allow it to be used in the development of smart materials that respond to environmental stimuli. The interplay between the boronic acid group and the pyrrolidine moiety could lead to materials with specific functionalities, such as pH or glucose responsiveness.

Polymeric Conjugates

Research has shown that polymeric conjugates containing boronic acids can be engineered for various biomedical applications, including wound healing and tumor targeting. Such conjugates leverage the ability of boronic acids to form covalent bonds with polyol compounds, enhancing their biocompatibility and therapeutic efficacy .

Study on Glucose-Sensitive Insulin Delivery

A study highlighted the effectiveness of chitosan conjugated with phenylboronic acids in creating glucose-sensitive insulin delivery systems. The results indicated that higher glucose concentrations led to increased insulin release, demonstrating the potential for these systems in diabetes treatment .

Tumor Targeting Applications

Research involving nanoparticles modified with boronic acids showed superior efficacy in tumor targeting compared to non-conjugated forms. This approach enhances drug delivery specifically to cancer cells while minimizing systemic exposure .

Mecanismo De Acción

The mechanism of action of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes such as proteases. The pyrrolidine ring enhances the compound’s binding affinity and specificity by providing additional interactions with the target protein .

Comparación Con Compuestos Similares

Phenylboronic acid: Lacks the pyrrolidine ring, making it less specific in its interactions.

4-(Morpholine-1-carbonyl)phenylboronic acid: Contains a morpholine ring instead of pyrrolidine, which may alter its binding properties and reactivity.

Uniqueness: 4-(Pyrrolidine-1-carbonyl)phenylboronic acid is unique due to the presence of the pyrrolidine ring, which enhances its three-dimensional structure and binding interactions. This structural feature makes it a valuable compound in the design of selective enzyme inhibitors and other bioactive molecules .

Actividad Biológica

4-(Pyrrolidine-1-carbonyl)phenylboronic acid is a boronic acid derivative with significant implications in medicinal chemistry and biological research. Its unique structural features, including a pyrrolidine ring, enhance its reactivity and biological interactions, making it a valuable compound for various applications, particularly in enzyme inhibition and drug development.

- Molecular Formula: CHBNO

- Molecular Weight: 219.04 g/mol

- CAS Number: 389621-81-2

The compound is synthesized primarily through Suzuki-Miyaura coupling reactions, which allow for the formation of carbon-carbon bonds essential in organic synthesis .

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, particularly in the context of enzyme inhibition. The boronic acid moiety interacts with active site residues in enzymes, leading to inhibition of proteases and other target enzymes. The presence of the pyrrolidine ring enhances binding affinity and specificity, allowing for selective interactions with various biological targets.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor, particularly against serine proteases. The compound's ability to bind selectively to the active sites of these enzymes has been demonstrated in various studies:

- Protease Inhibition: The compound shows significant inhibitory activity against specific proteases, which are critical in numerous biological processes including digestion and immune response. Its mechanism involves the formation of a stable complex with the enzyme, thus preventing substrate access .

Antioxidant and Anti-inflammatory Effects

Research indicates that this compound exhibits antioxidant properties, which may contribute to its therapeutic potential. The antioxidant activity helps mitigate oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Case Studies

- Study on Enzyme Binding : A study published in Molecules highlighted the selective binding of this compound to certain proteases, demonstrating its potential as a lead compound for drug development targeting these enzymes .

- Antioxidant Activity Assessment : Another investigation assessed the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging). Results indicated a significant reduction in oxidative damage in cellular models treated with the compound, suggesting its utility in formulations aimed at reducing oxidative stress .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains a pyrrolidine ring | Selective enzyme inhibitor |

| Phenylboronic acid | Lacks additional ring structure | Less specific interactions |

| 4-(Morpholine-1-carbonyl)phenylboronic acid | Contains a morpholine ring | Altered binding properties |

The presence of the pyrrolidine ring in this compound significantly enhances its binding specificity compared to other boronic acids.

Propiedades

IUPAC Name |

[4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO3/c14-11(13-7-1-2-8-13)9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPBESPVHGDDJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378561 | |

| Record name | [4-(Pyrrolidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389621-81-2 | |

| Record name | [4-(Pyrrolidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyrrolidine-1-carbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.